molecular formula C16H24O3 B13405674 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol

Cat. No.: B13405674
M. Wt: 264.36 g/mol
InChI Key: WCIYVVBNEMEVFS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol. It is an intermediate in the synthesis of various cannabinoids and has applications in the study of nucleic acid precursors for cancer therapy.

Preparation Methods

The synthesis of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves the use of 3-Chloro-2-methyl-1-propene as a starting material. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of cannabinoids, which are studied for their various chemical properties.

    Biology: The compound is involved in the study of nucleic acid precursors, which are important for understanding cellular processes and developing cancer therapies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidative properties.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives may activate cannabinoid receptors, leading to various physiological effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol can be compared with similar compounds such as:

    Phenol, 4-(1-propenyl)-2,6-dimethoxy: This compound has a similar structure but lacks the pentyl group.

    (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Another similar compound with slight structural differences. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(2,6-dimethoxy-4-pentylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C16H24O3/c1-5-7-8-9-12-10-14(18-3)16(13(17)6-2)15(11-12)19-4/h6,10-11,13,17H,2,5,7-9H2,1,3-4H3

InChI Key

WCIYVVBNEMEVFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C(C=C)O)OC

Origin of Product

United States

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